molecular formula C20H22N2O3 B5569287 8-(5-methyl-2-phenyl-3-furoyl)-2,8-diazaspiro[4.5]decan-3-one

8-(5-methyl-2-phenyl-3-furoyl)-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B5569287
M. Wt: 338.4 g/mol
InChI Key: ACBSKANDHPLJHG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "8-(5-methyl-2-phenyl-3-furoyl)-2,8-diazaspiro[4.5]decan-3-one" involves multi-step chemical processes. For instance, Pardali et al. (2021) developed a simple, fast, and cost-effective three-step synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, which shares structural similarities, highlighting the feasibility of synthesizing such complex molecules with high yields and no need for further purification (Pardali et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by the presence of a diazaspirodecanone core, often accompanied by various substituents that can significantly affect their chemical and physical properties. For example, the crystal structure of a related compound, 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate, was determined by single-crystal X-ray diffraction, revealing its complex geometry including planar, chair, and whorl conformations (Wang et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of diazaspirodecanone derivatives is influenced by their structural features. For instance, Farag et al. (2008) reported the regioselective synthesis of diazaspiro[4.4]nona- and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives, indicating the versatility of these compounds in undergoing cycloaddition reactions and forming structurally diverse derivatives (Farag et al., 2008).

Scientific Research Applications

Synthesis and Biological Activity

Research on compounds with the diazaspiro[4.5]decanone structure focuses on their synthesis and potential biological activities. For instance, compounds with the 1-oxa-3,8-diazaspiro[4.5]decan-2-one structure have been studied for their antihypertensive activity, indicating the importance of the diazaspirodecanone core in medicinal chemistry (Caroon et al., 1981). Furthermore, the regioselective synthesis of diazaspiro[4.4]nona-and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives (Farag et al., 2008) highlights the chemical versatility and potential for creating diverse compounds with biological activity.

Anticancer and Antidiabetic Applications

A novel series of anticancer and antidiabetic spirothiazolidines analogs, demonstrating the utility of spiro compounds in therapeutic applications, has been developed. This research underscores the potential of spiro compounds, including those similar to 8-(5-methyl-2-phenyl-3-furoyl)-2,8-diazaspiro[4.5]decan-3-one, in addressing significant health issues (Flefel et al., 2019).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the anti-ulcer activity of similar compounds , it could be interesting to investigate whether this compound has similar biological activity.

properties

IUPAC Name

8-(5-methyl-2-phenylfuran-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-14-11-16(18(25-14)15-5-3-2-4-6-15)19(24)22-9-7-20(8-10-22)12-17(23)21-13-20/h2-6,11H,7-10,12-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACBSKANDHPLJHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C2=CC=CC=C2)C(=O)N3CCC4(CC3)CC(=O)NC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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